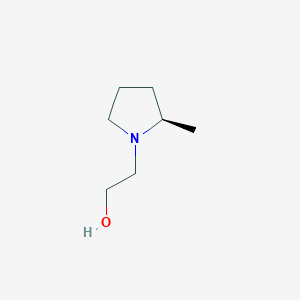

(R)-2-(2-methylpyrrolidin-1-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-[(2R)-2-methylpyrrolidin-1-yl]ethanol |

InChI |

InChI=1S/C7H15NO/c1-7-3-2-4-8(7)5-6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

CTINRKGSNIHQMR-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCO |

Canonical SMILES |

CC1CCCN1CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 2 Methylpyrrolidin 1 Yl Ethanol and Its Chiral Pyrrolidine Precursors

Chemical Synthesis Routes for (R)-2-Methylpyrrolidine

Catalytic Asymmetric Hydrogenation of Prochiral Precursors

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for establishing stereocenters. In the context of (R)-2-methylpyrrolidine synthesis, this approach typically involves the hydrogenation of prochiral pyrrole (B145914) derivatives or other unsaturated precursors using chiral transition metal catalysts. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex bearing a large bite angle bisphosphine ligand has demonstrated excellent enantioselectivities, a strategy applicable to analogous pyrroline (B1223166) systems. nih.gov The choice of chiral ligand is paramount in directing the stereochemical outcome of the hydrogenation. Rhodium complexes with chiral phosphine (B1218219) ligands, such as those derived from the SKP ligand, have been successfully employed for related unsaturated N-heterocycles, achieving quantitative yields and enantiomeric excesses (ee) up to 99%. nih.gov

Highly substituted pyrroles can be fully reduced with high diastereoselectivity to yield functionalized pyrrolidines, creating up to four new stereocenters. acs.org This process is often a two-step hydrogenation sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. acs.org

Below is a table summarizing typical results for the asymmetric hydrogenation of pyrrole precursors.

| Entry | Substrate | Catalyst System | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂(SKP)]SbF₆ | 50 | 30 | 12 | >99 | 99 |

| 2 | Pyrrole α-ketoester | Rh/Al₂O₃ | 10 | RT | 12-24 | High | N/A (diastereoselective) |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis provides an alternative route to chiral pyrrolidines by leveraging the influence of existing stereocenters to control the formation of new ones. One such method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction can produce 2,5-disubstituted pyrrolidines with a high degree of diastereoselectivity, favoring the cis stereoisomer. nih.gov The mechanism is thought to involve a carbon radical intermediate. nih.gov The choice of ligand, such as (R, R)-Phbox, can influence the conversion and stereoselectivity of the reaction. nih.gov

Another strategy involves a decarboxylative asymmetric allylic alkylation of a benzyloxy imide to create a stereogenic quaternary center, followed by a stereospecific ring contraction to form the 2,2-disubstituted pyrrolidine (B122466). nih.gov This sequence allows for the synthesis of enantioenriched pyrrolidines that can be further elaborated. nih.gov

The following table presents data on diastereoselective pyrrolidine synthesis.

| Precursor | Reagent/Catalyst | Ligand | Product | Yield (%) | Diastereomeric Ratio |

| 4-pentenyl sulfonamide | Cu(II) 2-ethylhexanoate/O₂ | (R, R)-Phbox | 2,5-cis-pyrrolidine | 60 | High (cis favored) |

| Benzyloxy imide | Pd(OAc)₂ | (S)-(CF₃)₃-t-BuPHOX | (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione | 88 | 92% ee |

Chiral Resolution Techniques via Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical yet widely applied method for separating enantiomers on both laboratory and industrial scales. wikipedia.orgresearchgate.net This technique involves reacting a racemic mixture of 2-methylpyrrolidine (B1204830) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov After separation, the desired enantiomer is recovered by treating the salt with a base to remove the resolving agent. wikipedia.org

Commonly used resolving agents for amines include chiral carboxylic acids like tartaric acid and mandelic acid. wikipedia.org The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which can be difficult to predict and often requires empirical screening. wikipedia.orgunchainedlabs.com

| Racemic Amine | Resolving Agent | Solvent System | Isolated Diastereomer | Recovery Method |

| (±)-2-Methylpyrrolidine | (S)-Mandelic Acid | Toluene/Methanol | (R)-2-Methylpyrrolidinium-(S)-mandelate | Filtration, then basification |

| Racemic Carboxylic Acid Intermediate | trans-1-amino-2-indanol | Propionitrile:MTBE (1:1) | Desired diastereomeric salt | Crystallization |

Biocatalytic Approaches to Chiral Pyrrolidine Scaffolds

Enzymatic Reduction Methodologies utilizing Oxidoreductases

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity and mild reaction conditions offered by enzymes. Oxidoreductases, particularly imine reductases (IREDs), are highly effective for the asymmetric synthesis of chiral amines like (R)-2-methylpyrrolidine. researchgate.net These enzymes catalyze the reduction of a prochiral imine, such as 2-methyl-1-pyrroline (B1218662), to the corresponding chiral amine with excellent enantiomeric excess. researchgate.netacs.org

For example, an NADPH-dependent oxidoreductase from Streptomyces kanamyceticus has been shown to reduce 2-methyl-1-pyrroline to (R)-2-methylpyrrolidine with >99% ee. researchgate.net Whole-cell catalysts from Streptomyces species have also been employed to produce (R)-2-methylpyrrolidine from 2-methyl-1-pyrroline with high conversion and enantioselectivity. acs.org The use of whole cells can be advantageous as it provides the necessary cofactor regeneration machinery.

The table below highlights the performance of different enzymatic reduction systems.

| Enzyme Source | Substrate | Product | Conversion (%) | ee (%) |

| Streptomyces kanamyceticus Q1EQE0 | 2-Methyl-1-pyrroline | (R)-2-Methylpyrrolidine | >99 | >99 (R) |

| Streptomyces sp. GF3587 (whole cell) | 2-Methyl-1-pyrroline | (R)-2-Methylpyrrolidine | 91-92 | 99.2 (R) |

| Streptomyces sp. GF3546 (whole cell) | 2-Methyl-1-pyrroline | (S)-2-Methylpyrrolidine | 91-92 | 92.3 (S) |

Transaminase-Catalyzed Transformations for Related Chiral Lactams

Amine transaminases (ATAs) are another important class of enzymes for chiral amine synthesis. acs.orgworktribe.com They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. While direct transamination to form 2-methylpyrrolidine is challenging, ATAs are instrumental in producing chiral lactams, which are versatile precursors to chiral pyrrolidines. mdpi.com

For instance, engineered transaminases can be used for the asymmetric synthesis of (S)-5-methylpyrrolidin-2-one from levulinic acid with high optical purity. mdpi.com This chiral lactam can then be chemically converted to the corresponding chiral pyrrolidine. The use of "smart" amine donors, such as lysine, can help drive the reaction equilibrium towards the desired product, overcoming a common challenge in transaminase-catalyzed reactions. nih.gov

| Enzyme Type | Substrate | Amine Donor | Product | Optical Purity (%) |

| Engineered Amine Dehydrogenase | Levulinic Acid | Ammonium Formate | (S)-5-Methylpyrrolidin-2-one | 99 ee |

| Transaminase | β-Keto Esters | Lysine | β-Branched Noncanonical Arylalanines | High |

Derivatization Strategies for Incorporating the Ethanolic Moiety onto the Pyrrolidine Nitrogen

The introduction of a 2-hydroxyethyl group onto the nitrogen of (R)-2-methylpyrrolidine is a critical transformation in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution or ring-opening reactions, where the pyrrolidine nitrogen acts as the nucleophile. The choice of strategy often depends on factors such as the availability and cost of reagents, reaction efficiency, and scalability.

Two primary and effective strategies for this derivatization are the N-alkylation with a 2-haloethanol and the ring-opening of ethylene (B1197577) oxide.

N-Alkylation with 2-Haloethanols

A prevalent and straightforward method for forming the N-C bond is through the alkylation of the secondary amine of (R)-2-methylpyrrolidine with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the haloethanol, displacing the halide to form the desired product.

The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. The choice of solvent and base can significantly influence the reaction rate and yield.

A general procedure for a similar N-alkylation involves dissolving pyrrolidine and 2-bromoethanol in a solvent like tetrahydrofuran (B95107) (THF) and refluxing the mixture for an extended period. chemicalbook.com The product is then isolated and purified using standard techniques such as column chromatography. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrolidine | 2-Bromoethanol | Tetrahydrofuran | Reflux, 36 h | 83% | chemicalbook.com |

This table presents data for a related reaction and is illustrative of the general conditions and expected outcomes for the N-alkylation of (R)-2-methylpyrrolidine.

Ring-Opening of Ethylene Oxide

An alternative and highly atom-economical approach is the nucleophilic ring-opening of ethylene oxide by (R)-2-methylpyrrolidine. In this reaction, the lone pair of electrons on the pyrrolidine nitrogen attacks one of the electrophilic carbons of the strained epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol.

This reaction is often performed in a protic solvent, such as an alcohol, which can facilitate the ring-opening by protonating the oxygen atom of the epoxide, making it a better leaving group. The reaction conditions, including temperature and pressure, can be optimized to achieve high conversion and selectivity.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| (R)-2-Methylpyrrolidine | Ethylene Oxide | Methanol or Ethanol (B145695) | Elevated Temperature and Pressure | (R)-2-(2-methylpyrrolidin-1-yl)ethanol |

This table outlines the expected reactants, conditions, and product for the ring-opening of ethylene oxide with (R)-2-methylpyrrolidine based on general chemical principles.

Application in Asymmetric Catalysis and Chiral Induction

(R)-2-(2-methylpyrrolidin-1-yl)ethanol as a Chiral Ligand in Transition Metal Catalysis

The utility of this compound as a chiral ligand stems from its ability to form stable chelate complexes with transition metals. The nitrogen of the pyrrolidine (B122466) ring and the oxygen of the ethanol (B145695) moiety coordinate to the metal center, creating a rigid chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis. Their effectiveness is based on several key design principles:

Chelation: The bifunctional nature of amino alcohols allows for the formation of stable five-membered chelate rings with metal centers. This rigidifies the catalyst-substrate complex, which is crucial for effective stereochemical communication.

Stereogenic Centers: The presence of one or more stereocenters on the ligand backbone creates a chiral pocket around the metal's active site. For this compound, the stereocenter at the C2 position of the pyrrolidine ring dictates the chirality of this pocket.

Steric Hindrance: The substituents on the chiral backbone can provide steric hindrance that directs the approach of the substrate to the metal center, favoring one enantiomeric pathway over the other. The methyl group at the C2 position of the pyrrolidine ring in the title compound plays this role.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst. The electron-donating nature of the amino and alcohol groups can modulate the Lewis acidity of the metal center.

These principles allow for the rational design of chiral amino alcohol ligands to achieve high enantioselectivity in a wide range of reactions.

Chiral ligands derived from amino alcohols are widely used in the asymmetric hydrogenation of prochiral ketones, imines, and olefins. While specific data for this compound in this context is not extensively documented in readily available literature, the behavior of analogous pyrrolidine-based ligands provides strong evidence for its potential efficacy. For instance, Ru(II) complexes of chiral diamines and amino alcohols are highly effective catalysts for the hydrogenation of ketones. nih.gov The mechanism is believed to involve a six-membered pericyclic transition state where the chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon. iupac.org

The general success of related chiral amino alcohols in iridium-catalyzed asymmetric hydrogenation of imines also suggests the potential of this compound in this area. nih.govnih.gov The chiral ligand forms a complex with iridium, which then activates hydrogen and delivers it enantioselectively to the C=N bond.

| Substrate Type | Catalyst System (Analogous) | Product | Enantiomeric Excess (ee) |

| Aromatic Ketones | RuCl₂(diphosphine)(diamine) | Chiral Secondary Alcohols | Up to >99% |

| Aromatic Imines | [Ir(COD)Cl]₂ / Chiral Ligand | Chiral Amines | Up to 99% |

The application of chiral amino alcohol ligands extends beyond hydrogenation to various carbon-carbon bond-forming reactions.

Asymmetric Additions: The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis. Chiral amino alcohols, including pyrrolidine derivatives, have proven to be excellent ligands for catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes. clockss.org The amino alcohol reacts with the dialkylzinc to form a chiral zinc-alkoxide complex, which then acts as the active catalyst. The chiral environment of this complex directs the addition of an alkyl group to one face of the aldehyde, leading to the formation of a chiral secondary alcohol with high enantioselectivity.

Asymmetric Cycloadditions: Chiral ligands are also instrumental in controlling the stereochemistry of cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.org Lewis acids complexed with chiral ligands can activate dienophiles towards cycloaddition while simultaneously creating a chiral environment that directs the approach of the diene. While specific examples utilizing this compound in Diels-Alder reactions are not prominent, the principles established with other chiral amino alcohols suggest its potential in this area. harvard.edu

| Reaction Type | Reagents | Catalyst System (Analogous) | Product | Enantiomeric Excess (ee) |

| Diethylzinc Addition | Aldehyde, Et₂Zn | Ti(OⁱPr)₄ / Chiral Amino Alcohol | Chiral Secondary Alcohol | Up to >95% |

| Diels-Alder Reaction | Diene, Dienophile | Lewis Acid / Chiral Ligand | Chiral Cycloadduct | Up to 99% |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Catalytic Processes

Currently, there is a lack of published research focusing on the elucidation of reaction mechanisms where (R)-2-(2-methylpyrrolidin-1-yl)ethanol acts as a catalyst or ligand.

Transition State Analysis and Origins of Enantioselectivity

No specific transition state analyses for reactions catalyzed by this compound have been reported. Consequently, the precise origins of enantioselectivity, should this compound be used in asymmetric catalysis, remain theoretically uncharacterized.

Non-Covalent Interactions and Stereochemical Control within Catalytic Systems

While non-covalent interactions are crucial for stereochemical control in catalysis, studies detailing these interactions for catalytic systems involving this compound are not available.

Computational Studies using Density Functional Theory (DFT)

Comprehensive Density Functional Theory (DFT) studies specifically targeting this compound are sparse. While a study on the related compound (R)-(-)-2-pyrrolidinemethanol demonstrated the use of DFT for conformational and vibrational analysis, similar in-depth investigations for the title compound are not present in the literature. researchgate.net

Conformational Analysis and Electronic Structure Calculations of Chiral Pyrrolidine (B122466) Systems

A detailed conformational analysis and electronic structure calculation for this compound has not been published. Such studies would be essential to understand its steric and electronic properties, which dictate its behavior as a chiral auxiliary or ligand.

Prediction of Spectroscopic Parameters for Chiral Characterization

There are no available studies that focus on the computational prediction of spectroscopic parameters, such as NMR or circular dichroism spectra, specifically for the chiral characterization of this compound.

Structure Activity Relationship Sar Studies of R 2 2 Methylpyrrolidin 1 Yl Ethanol Derivatives in Chemical Research

Design and Synthesis of Functionalized Analogues for Catalytic and Methodological Development

The design and synthesis of functionalized analogues of (R)-2-(2-methylpyrrolidin-1-yl)ethanol are primarily driven by the need for more efficient and selective catalysts for asymmetric synthesis. Researchers have explored modifications at several positions of the molecule, including the pyrrolidine (B122466) ring, the nitrogen atom, and the hydroxyl group of the ethanol (B145695) moiety, to create a library of ligands for a wide range of catalytic applications.

A common synthetic strategy involves the N-alkylation or N-arylation of (R)-2-methylpyrrolidine, followed by the introduction of the ethanol side chain. Alternatively, the hydroxyl group of this compound can be functionalized to introduce new coordinating groups, thereby creating bidentate or tridentate ligands. These modifications are designed to modulate the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and enantioselectivity.

For instance, the synthesis of N-substituted derivatives allows for the introduction of bulky groups that can create a more defined chiral pocket around the metal center, leading to higher levels of asymmetric induction. Furthermore, the incorporation of phosphine (B1218219), ether, or other heteroatomic functionalities can enhance the coordinating ability of the ligand and stabilize the catalytic species. These synthetic efforts have led to the development of a diverse range of catalysts for reactions such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions.

Table 1: Synthesis of Functionalized this compound Analogues

| Derivative | Modification | Synthetic Approach | Intended Application |

|---|---|---|---|

| (R)-N-benzyl-2-(2-methylpyrrolidin-1-yl)ethanol | N-benzylation | Reductive amination of (R)-2-methylpyrrolidine with benzaldehyde, followed by reaction with ethylene (B1197577) oxide. | Chiral ligand for asymmetric catalysis |

| (R)-2-(2-methylpyrrolidin-1-yl)-1-phenylethanol | Grignard addition | Reaction of (R)-1-(2-methylpyrrolidin-1-yl)acetaldehyde with phenylmagnesium bromide. | Chiral auxiliary in asymmetric synthesis |

| (R)-1-(2-(diphenylphosphino)benzyl)-2-methylpyrrolidine | P-ligand introduction | Reaction of (R)-2-methylpyrrolidine with 2-(diphenylphosphino)benzyl bromide. | Ligand for transition metal catalysis |

| O-functionalized ethers | Etherification | Williamson ether synthesis on the hydroxyl group. | Modulation of steric and electronic properties |

Impact of Substituent and Stereochemical Modifications on Chiral Induction Efficiency

The efficiency of chiral induction is highly sensitive to the structural modifications of the this compound scaffold. Both the nature and position of substituents, as well as the stereochemistry of additional chiral centers, play a crucial role in determining the enantioselectivity of the catalyzed reaction.

Substituents on the pyrrolidine ring can influence the conformational rigidity of the ligand-metal complex. For example, the introduction of a gem-dimethyl group at the C4 position can restrict the puckering of the five-membered ring, leading to a more predictable and often higher level of stereocontrol. Similarly, the steric bulk of N-substituents is a key determinant of enantioselectivity. Larger N-substituents can effectively shield one face of the coordinated substrate, directing the incoming reagent to the opposite face and thereby enhancing the enantiomeric excess of the product.

Table 2: Influence of Modifications on Chiral Induction

| Modification | Reaction Type | Effect on Enantioselectivity | Probable Cause |

|---|---|---|---|

| Increased N-substituent bulk | Asymmetric alkylation | Increase | Enhanced steric shielding of one prochiral face. |

| C4-gem-dimethyl substitution | Aldol reaction | Increase | Increased conformational rigidity of the catalyst-substrate complex. |

| (S)-configuration at carbinol center | Asymmetric hydrogenation | Decrease (mismatched) | Unfavorable steric interactions in the transition state. |

| Introduction of a coordinating group on N-substituent | Michael addition | Varies | Can alter the geometry of the metal complex and the substrate binding mode. |

Case Studies in Scaffold Diversification for Research Probe Molecule Synthesis

The versatility of the this compound scaffold extends beyond catalysis into the realm of chemical biology and medicinal chemistry, where it serves as a core structure for the synthesis of research probe molecules. These probes are designed to interact with biological targets with high specificity and are often equipped with reporter groups (e.g., fluorescent tags, biotin) to enable the study of biological processes.

Scaffold diversification in this context involves the introduction of functionalities that can either mimic the binding motifs of natural ligands or provide handles for bioconjugation. For example, the hydroxyl group can be derivatized with a linker attached to a fluorophore to create a fluorescent probe for imaging the localization of a target protein within a cell. Similarly, the pyrrolidine nitrogen can be incorporated into a larger heterocyclic system to mimic the core of a bioactive natural product.

One case study involves the development of selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). By modifying the this compound scaffold, researchers have synthesized a range of analogues that exhibit varying affinities and selectivities for different nAChR subtypes. These compounds, when radiolabeled, can be used as positron emission tomography (PET) tracers to visualize the distribution of these receptors in the brain, providing valuable tools for neuroscience research.

Another example is the use of this scaffold in the design of enzyme inhibitors. By incorporating functional groups that can form covalent or non-covalent bonds with the active site of an enzyme, derivatives of this compound can act as potent and selective inhibitors. These inhibitor probes are invaluable for elucidating enzyme function and for the validation of new drug targets.

Table 3: Scaffold Diversification for Research Probes

| Probe Type | Scaffold Modification | Reporter/Functional Group | Target/Application |

|---|---|---|---|

| Fluorescent Probe | O-alkylation with a linker | Fluorescein | Protein labeling and imaging |

| Affinity-Based Probe | N-acylation with a photoreactive group | Benzophenone | Photo-crosslinking to identify binding partners |

| PET Ligand | Introduction of a fluorine-18 (B77423) precursor | 18F | Imaging of neurotransmitter receptors |

| Enzyme Inhibitor | Modification of the ethanol side chain | Warhead for covalent modification | Active site mapping and target validation |

Advanced Spectroscopic and Stereochemical Characterization Techniques

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Enantiomeric excess is a critical measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in greater amounts than the other in a mixture. For molecules with more than one stereocenter, the diastereomeric ratio (dr) is also determined.

Chiral Chromatographic Methods (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for enantiomeric separation. nih.gov For a molecule like (R)-2-(2-methylpyrrolidin-1-yl)ethanol, which contains both an alcohol and a secondary amine functional group, polysaccharide-based CSPs are highly effective. researchgate.net Columns with stationary phases such as cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) coated on a silica (B1680970) support can establish transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The separation is typically achieved using a normal-phase mobile system, often a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). researchgate.net By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated.

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile compounds. chromatographyonline.com While this compound can be analyzed directly, derivatization is often employed to improve volatility and separation efficiency. nih.govnih.gov The hydroxyl or amine group can be acylated (e.g., with trifluoroacetic anhydride) before injection onto a column containing a chiral stationary phase, commonly based on modified cyclodextrins. gcms.cz The differing interactions between the derivatized enantiomers and the chiral cyclodextrin (B1172386) cavity result in baseline separation.

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time (S)-enantiomer | ~ 8.5 min |

| Expected Retention Time (R)-enantiomer | ~ 10.2 min |

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents. These agents interact with the enantiomers to form transient diastereomeric complexes, which, unlike enantiomers, have distinct NMR spectra. researchgate.net

Chiral Shift Reagents (CSRs): Lanthanide-based complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), are paramagnetic CSRs that coordinate to Lewis basic sites in the analyte, like the nitrogen atom and the hydroxyl group of this compound. This coordination induces large changes in the chemical shifts of nearby protons. Because the interaction forms diastereomeric complexes, the magnitude of the induced shift is different for each enantiomer, leading to the splitting of signals in the ¹H NMR spectrum. nih.gov The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Solvating Agents (CSAs): CSAs, such as (R)-(-)-mandelic acid or derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), form diastereomeric solvates through non-covalent interactions like hydrogen bonding. nih.gov This association creates a different average chemical environment for the corresponding protons in each enantiomer, resulting in observable separation of their signals (chemical shift non-equivalence, ΔΔδ) in a high-resolution NMR spectrum. nih.gov

| Proton | Original Shift (ppm) | Shift for (R)-Enantiomer Complex (ppm) | Shift for (S)-Enantiomer Complex (ppm) | Chemical Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|---|

| -CH(CH₃)- | ~ 2.8 | ~ 2.85 | ~ 2.82 | 0.03 |

| -CH₂OH | ~ 3.6 | ~ 3.68 | ~ 3.64 | 0.04 |

| -CH₃ | ~ 1.1 | ~ 1.15 | ~ 1.12 | 0.03 |

Emerging Research Directions and Green Chemistry Principles

Development of Sustainable Synthetic Strategies for Chiral Pyrrolidine (B122466) Derivatives

The synthesis of chiral pyrrolidines, a critical structural motif in many catalysts and biologically active compounds, is a major focus for sustainable chemistry. nih.govunibo.it Research is geared towards developing synthetic routes that are not only efficient and selective but also environmentally benign.

A primary goal of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. unife.it Significant efforts have been made to adapt synthetic reactions for chiral pyrrolidine derivatives to greener alternatives or to eliminate solvents altogether.

Water is a highly desirable solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Researchers have successfully employed water as a solvent for asymmetric aldol (B89426) reactions catalyzed by nucleoside-derived pyrrolidine catalysts. nih.gov Similarly, catalysis in emulsion systems, which use water as the bulk phase, has been explored to overcome mass-diffusion limitations in liquid multiphase systems. nih.gov

Ionic liquids (ILs) have also emerged as viable green solvents for catalyzed reactions, such as the 1,3-dipolar cycloaddition to form heterocyclic compounds. mdpi.com In some cases, the ionic liquid can be recovered and reused multiple times without a significant loss in catalyst activity or selectivity. mdpi.com

Solvent-free, or "neat," conditions represent an ideal scenario for green synthesis. Asymmetric aldol reactions using certain 4-hydroxy-prolinamide catalysts have been performed under solvent-free conditions, demonstrating a direct application of green chemistry principles to the synthesis of chiral molecules. nih.gov These approaches not only reduce solvent waste but can also lead to simpler reaction workups and purifications.

Table 1: Application of Green Solvents in Chiral Synthesis

| Reaction Type | Catalyst Type | Green Solvent/Condition | Key Findings | Reference(s) |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | 4-hydroxy-prolinamide | Solvent-free | High yields and moderate enantioselectivities achieved without any solvent. | nih.gov |

| Asymmetric Aldol Reaction | AZT-Prolinamide | Water | Effective catalysis in an aqueous medium, promoting environmental friendliness. | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Imidazolidinones | Ionic Liquid ([bmim]BF4) | High yield and stereoselectivity; solvent could be recovered and reused. | mdpi.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product. acs.orgtamu.edu Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. acs.orgbuecher.de

In the context of chiral pyrrolidine synthesis, strategies that maximize atom economy are highly sought after. acs.org For instance, ring-closing enyne metathesis (RCEM) is considered an atom-economical method for producing pyrrolidine derivatives, as it constructs the cyclic system by reorganizing the atoms of an acyclic precursor with minimal byproduct formation. organic-chemistry.org Similarly, catalytic asymmetric transformations are favored because a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically pure product, thus avoiding the use of stoichiometric chiral auxiliaries that would later be discarded. nih.gov

The concept extends beyond the reaction itself to include solvents, separation agents, and reagents used in the process. primescholars.com Minimizing waste involves a holistic approach, from choosing atom-economical reactions to reducing or eliminating auxiliary substances and recycling catalysts and solvents where possible. primescholars.com

Integration of (R)-2-(2-methylpyrrolidin-1-yl)ethanol Derivatives in Novel Catalytic Systems

The chiral pyrrolidine scaffold is a cornerstone of modern organocatalysis, capable of promoting a wide array of chemical transformations with high enantioselectivity. nih.govunibo.it Derivatives of this compound are poised for integration into novel catalytic systems, building upon the success of structurally similar catalysts like Jørgensen-Hayashi's diarylprolinol silyl (B83357) ethers. nih.gov

These catalysts typically activate substrates through the formation of an enamine or iminium ion intermediate. nih.gov The steric and electronic properties of the substituents on the pyrrolidine ring are crucial for controlling the stereochemical outcome of the reaction. By modifying the hydroxyl group of this compound, for instance by converting it to a bulky silyl ether, new catalysts can be designed. These new systems could offer unique reactivity and selectivity profiles in key C-C bond-forming reactions, including:

Asymmetric Aldol Reactions: Catalyzing the reaction between ketones or aldehydes to produce chiral β-hydroxy carbonyl compounds. nih.gov

Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.comrsc.org

Asymmetric Diels-Alder Reactions: Constructing complex cyclic systems with high stereocontrol.

The development of bifunctional catalysts, where the pyrrolidine moiety provides the enamine activation and another functional group (like a thiourea (B124793) or sulfonamide) acts as a hydrogen-bond donor, is another promising avenue. nih.gov Derivatives of this compound could serve as the foundational scaffold for such advanced, multi-functional organocatalysts.

Advancements in High-Throughput Screening for Chiral Catalyst Discovery

The discovery of new and improved chiral catalysts is often a time-consuming and labor-intensive process. High-throughput screening (HTS) methodologies are being increasingly adopted to accelerate this discovery phase. These techniques allow for the rapid synthesis and evaluation of large libraries of potential catalysts.

One key advancement is the use of continuous flow protocols to rapidly generate libraries of chiral pyrrolidines. rsc.org These automated systems can perform reactions quickly and efficiently, enabling the creation of a diverse set of catalyst candidates in a short period. This approach provides a cost-efficient and scalable method for accessing novel chiral scaffolds. rsc.org

Computational screening has also become a powerful tool. researchgate.net By modeling the transition states of catalyzed reactions, researchers can predict which catalyst structures are most likely to provide high enantioselectivity for a given transformation. This in silico guidance helps to prioritize synthetic efforts on the most promising candidates, saving significant time and resources. researchgate.net

The combination of generating diverse catalyst libraries, for example through multicomponent reactions, and employing rapid screening assays allows for the swift identification of "hits"—catalysts that show promising activity and selectivity. mdpi.com These leads can then be further optimized to develop highly efficient catalytic systems for the synthesis of valuable chiral compounds like derivatives of this compound.

Q & A

Q. What are the key synthetic routes for (R)-2-(2-methylpyrrolidin-1-yl)ethanol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step reactions, starting with functionalization of a pyrrolidine ring followed by chiral resolution. A common approach includes nucleophilic substitution of 2-methylpyrrolidine with ethylene oxide derivatives under basic conditions (e.g., NaH or K₂CO₃) to introduce the ethanol moiety . Enantiomeric purity is controlled via chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Reaction parameters like solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) critically impact yield and stereoselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : SHELXL/SHELXT software is widely used for refining crystal structures, particularly for resolving chiral centers and hydrogen-bonding networks .

- NMR : ¹H/¹³C NMR with DEPT-135 and COSY experiments confirms the pyrrolidine ring conformation and ethanol group orientation .

- Polarimetry : Essential for verifying enantiomeric excess (e.e.) post-synthesis .

Q. What are the primary pharmacological targets of pyrrolidine-ethanol derivatives like this compound?

Structural analogs of this compound have shown activity as orexin receptor antagonists (e.g., in Idorsia Pharmaceuticals' patented compounds), suggesting potential CNS applications . The pyrrolidine ring enhances binding affinity to G-protein-coupled receptors (GPCRs), while the ethanol group modulates solubility and blood-brain barrier permeability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale production?

Advanced methods include:

- Continuous flow chemistry : Reduces racemization risks by minimizing reaction time and improving temperature control .

- Biocatalysis : Lipases or transaminases for kinetic resolution (e.g., Candida antarctica lipase B achieves >99% e.e. in specific solvent systems) .

- Chiral auxiliaries : Use of (S)-proline derivatives to temporarily fix stereochemistry during synthesis .

Q. What challenges arise in crystallizing this compound, and how are polymorphic forms addressed?

Crystallization difficulties stem from the compound's hygroscopicity and conformational flexibility. Strategies include:

Q. How do data contradictions in receptor-binding assays arise, and how are they resolved?

Discrepancies in IC₅₀ values may result from:

- Receptor subtype specificity : Orexin-1 vs. Orexin-2 receptor affinities require selective radioligands (e.g., [³H]-SB-674042) .

- Membrane lipid composition : Variations in assay buffers (e.g., cholesterol content) alter GPCR conformation and ligand binding .

- Statistical rigor : Use of Bayesian modeling to account for non-linear regression outliers .

Q. What computational models predict the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with CYP450 enzymes (e.g., CYP3A4 metabolism) .

- MD simulations : AMBER or GROMACS assesses blood-brain barrier penetration via logP and polar surface area (PSA) calculations .

Q. How does the compound’s stability vary under physiological conditions?

Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal:

- Hydrolysis : The ethanol group undergoes slow esterification in acidic media, reducing bioavailability .

- Oxidative degradation : LC-MS identifies N-oxide metabolites formed via hepatic cytochrome P450 .

Q. What are the limitations of current SAR studies for this compound class?

Q. How do solvent and temperature affect reaction kinetics in asymmetric syntheses?

- Arrhenius plots : Reveal activation energy differences between enantiomeric pathways (e.g., ΔEₐ ≈ 5–10 kJ/mol in THF vs. toluene) .

- Solvent dielectric effects : High-polarity solvents stabilize transition states, accelerating nucleophilic substitution but risking racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.